molecular formula C23H24ClN3O5 B586562 Topotecan-d6 Hydrochlorid CAS No. 1044746-98-6

Topotecan-d6 Hydrochlorid

Katalognummer: B586562
CAS-Nummer: 1044746-98-6
Molekulargewicht: 463.948
InChI-Schlüssel: DGHHQBMTXTWTJV-ZSZCRZDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Topotecan-d6 Hydrochloride is a deuterated form of Topotecan Hydrochloride, a chemotherapeutic agent used primarily in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer. This compound is a topoisomerase inhibitor, which means it interferes with the action of topoisomerase enzymes that control the changes in DNA structure .

Wissenschaftliche Forschungsanwendungen

Topotecan-d6 Hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Topotecan-d6 Hydrochloride primarily targets an enzyme called topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving torsional strain and facilitating the separation and repair of DNA strands during cell division .

Mode of Action

Topotecan-d6 Hydrochloride interacts with its target, topoisomerase I, by binding to the enzyme-DNA complex and preventing the re-ligation of the DNA strand . This interaction results in the accumulation of single-strand DNA breaks . The compound exerts its cytotoxic effects during the S-phase of DNA synthesis .

Pharmacokinetics

The pharmacokinetics of Topotecan-d6 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and distributed into tissues extensively . It undergoes metabolism in the liver, with a relatively small amount being metabolized to an active metabolite, N-demethyltopotecan . The compound is excreted through both biliary and renal routes . The clearance of Topotecan-d6 Hydrochloride is influenced by renal function, with reduced clearance observed in patients with renal impairment .

Result of Action

The result of Topotecan-d6 Hydrochloride’s action at the molecular level is the induction of DNA damage, which leads to cell death . At the cellular level, the compound’s action results in the death of rapidly growing cells, including cancer cells .

Action Environment

The action, efficacy, and stability of Topotecan-d6 Hydrochloride can be influenced by various environmental factors. For instance, the extent of prior myelosuppressive chemotherapy and renal function can affect the risk of hematologic toxicities associated with the compound . Furthermore, the compound’s stability and action can be enhanced upon encapsulation in liposomes, which can prevent hydrolysis in the physiological environment .

Biochemische Analyse

Biochemical Properties

Topotecan-d6 Hydrochloride interacts with DNA topoisomerases, specifically type I . DNA topoisomerases are crucial enzymes that regulate DNA topology and facilitate nuclear processes such as DNA replication, recombination, and repair . The interaction between Topotecan-d6 Hydrochloride and these enzymes is central to its role in biochemical reactions.

Cellular Effects

Topotecan-d6 Hydrochloride has significant effects on various types of cells and cellular processes. It is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its cytotoxic effects are believed to be exerted during the S-phase of DNA synthesis .

Molecular Mechanism

The mechanism of action of Topotecan-d6 Hydrochloride involves its binding to the topoisomerase I-DNA complex, preventing the religation of single-strand breaks in the DNA . This results in double-strand DNA breakage and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Topotecan-d6 Hydrochloride change over time. Hematologic toxicities associated with Topotecan therapy are noncumulative, and once a dosing regimen is established, toxicity patterns are predictable .

Dosage Effects in Animal Models

In animal models, the effects of Topotecan-d6 Hydrochloride vary with different dosages. For instance, selective embolization with Topotecan-d6 Hydrochloride was tolerated at a dose of 2 mg/kg (24 mg/m^2) in rabbits .

Metabolic Pathways

Topotecan-d6 Hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. It undergoes a reversible, pH-dependent hydrolysis of its active lactone moiety to the inactive hydroxyacid (carboxylate) form .

Transport and Distribution

Topotecan-d6 Hydrochloride is transported and distributed within cells and tissues. It is evenly distributed between blood cells and plasma, and it is extensively distributed into tissues .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with DNA topoisomerases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Topotecan-d6 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Topotecan. The process typically starts with camptothecin, a natural alkaloid, which undergoes several chemical transformations including hydroxylation, esterification, and cyclization to form Topotecan. The deuterium atoms are introduced through specific deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of Topotecan-d6 Hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Topotecan-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Topotecan-d6 Hydrochloride can lead to the formation of hydroxy derivatives, while reduction can yield deuterated analogs with different pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Topotecan-d6 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it a valuable tool in research settings where precise quantification and tracking of the compound are required .

Biologische Aktivität

Topotecan-d6 hydrochloride is a deuterated analog of topotecan, a potent DNA topoisomerase I inhibitor derived from camptothecin. This compound exhibits significant biological activity, particularly in the treatment of various cancers, including acute lymphoblastic leukemia (ALL) and ovarian cancer. The following sections provide a comprehensive overview of the biological activity of topotecan-d6 hydrochloride, including its mechanisms, pharmacokinetics, and clinical implications.

Topotecan-d6 functions primarily as an inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, topotecan-d6 induces DNA damage and apoptosis in cancer cells. This mechanism is particularly effective in rapidly dividing cells, such as those found in leukemia and solid tumors.

  • Apoptosis Induction : Topotecan-d6 has been shown to induce rapid apoptotic death in human B-lineage ALL cells, making it a valuable therapeutic agent for this type of leukemia .
  • Gene Expression Modulation : The compound downregulates key oncogenes such as B-Myb and MycN in neuroblastoma cells, contributing to its antitumor effects .

Pharmacokinetics

The pharmacokinetic profile of topotecan-d6 is essential for understanding its efficacy and safety. Studies indicate that the compound has favorable absorption and distribution characteristics:

  • Bioavailability : Topotecan-d6 is orally bioavailable, allowing for flexible dosing regimens .
  • Tissue Distribution : Research indicates that topotecan-d6 exhibits a higher area under the curve (AUC) ratio between tumor and bone marrow interstitial fluid (BM-ISF), suggesting enhanced tumor targeting while mitigating hematological toxicity .

Clinical Studies and Efficacy

Topotecan-d6 has been evaluated in various clinical settings, demonstrating significant efficacy against several types of cancer. Below are key findings from clinical studies:

Study Type Cancer Type Dosage Outcome
Phase I TrialMetastatic Colorectal1.0 to 2.0 mg/m²Prolonged partial response observed in one patient .
Mouse Model StudiesAcute Lymphoblastic Leukemia (ALL)VariableImproved survival rates; rapid apoptosis in ALL cells .
Liposomal FormulationOvarian CancerVariableEnhanced activity compared to traditional formulations; reduced systemic toxicity .

Case Studies

  • Acute Lymphoblastic Leukemia : In preclinical models, topotecan-d6 significantly improved survival rates among mice with poor prognosis ALL. The compound's ability to induce apoptosis was crucial in these outcomes .
  • Ovarian Cancer Treatment : A study involving liposomal formulations of topotecan demonstrated that the encapsulated drug maintained higher concentrations in tumor tissues while reducing exposure to bone marrow, thus decreasing hematological side effects .

Eigenschaften

IUPAC Name

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHHQBMTXTWTJV-ZSZCRZDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.